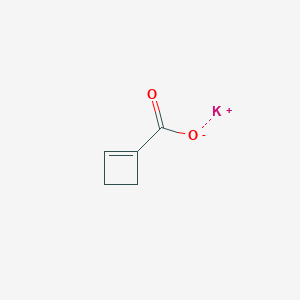

Potassiumcyclobut-1-ene-1-carboxylate

Descripción

Potassium cyclobut-1-ene-1-carboxylate is a cyclobutene derivative featuring a carboxylate group substituted at the 1-position of the strained cyclobutene ring, with potassium as the counterion. This compound is structurally characterized by its four-membered unsaturated ring system, which imparts significant reactivity due to ring strain and conjugation between the double bond and the carboxylate group. The potassium salt is likely synthesized via neutralization of the corresponding carboxylic acid with potassium hydroxide, a common method for preparing carboxylate salts.

Applications of potassium cyclobut-1-ene-1-carboxylate are hypothesized to include organic synthesis (e.g., as a ligand precursor or intermediate in cycloaddition reactions) and materials science, where strained ring systems are exploited for polymerization or coordination chemistry.

Propiedades

Fórmula molecular |

C5H5KO2 |

|---|---|

Peso molecular |

136.19 g/mol |

Nombre IUPAC |

potassium;cyclobutene-1-carboxylate |

InChI |

InChI=1S/C5H6O2.K/c6-5(7)4-2-1-3-4;/h2H,1,3H2,(H,6,7);/q;+1/p-1 |

Clave InChI |

HSPDTHDMLGLWRS-UHFFFAOYSA-M |

SMILES canónico |

C1CC(=C1)C(=O)[O-].[K+] |

Origen del producto |

United States |

Métodos De Preparación

Common Synthetic Routes

The cyclobut-1-ene-1-carboxylic acid is typically prepared via cyclization reactions involving halogenated precursors or through ring contraction methods. Although direct literature on cyclobut-1-ene-1-carboxylic acid is limited, analogous methods from cyclopropane and cyclobutane carboxylic acid derivatives provide insight:

Alkylation and Cyclization of Haloalkanes with Carboxylate Precursors:

Similar to the synthesis of cyclopropane carboxylic acids, 1,2-dihaloalkanes (e.g., 1,2-dibromoethane) can be reacted with carboxylate or nitrile precursors under basic conditions to induce intramolecular cyclization forming the strained ring.

For example, in cyclopropane derivatives, bases such as potassium carbonate or hydroxide facilitate cyclization at moderate temperatures (~60 °C) to optimize yield and minimize side reactions.Ring Contraction or Rearrangement Methods:

Starting from larger ring carboxylic acids or unsaturated precursors, ring contraction via photochemical or thermal methods can yield cyclobutene carboxylic acids, though these methods are less common due to complexity.

Reaction Conditions and Catalysts

Base Selection: Potassium carbonate or potassium hydroxide are preferred bases for cyclization and neutralization steps, providing potassium ions for salt formation and promoting ring closure.

Solvent: Polar aprotic solvents or alcohols (methanol, ethanol) are commonly used to dissolve reactants and facilitate cyclization and hydrolysis steps.

Temperature: Moderate temperatures (60–90 °C) are optimal to balance reaction rate and product stability.

Conversion to Potassium Salt

Once cyclobut-1-ene-1-carboxylic acid is obtained, neutralization with potassium hydroxide or potassium carbonate yields potassiumcyclobut-1-ene-1-carboxylate.

Neutralization Reaction:

$$

\text{Cyclobut-1-ene-1-carboxylic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$Purification: The potassium salt is typically isolated by crystallization from aqueous or alcoholic solutions, often using cooling and stirring to enhance crystal formation.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization to form acid | 1,2-dihaloalkane + carboxylate precursor + K2CO3 or KOH | 60–90 | Methanol/Ethanol | 60–85 | Base promotes ring closure; moderate temp optimal |

| Acid isolation and purification | Acid extraction and crystallization | Ambient to 25 | Water/Alcohol | >90 | Purity critical for salt formation |

| Neutralization to potassium salt | Cyclobut-1-ene-1-carboxylic acid + KOH | Ambient to 50 | Water/Alcohol | >95 | Crystallization yields pure salt |

Análisis De Reacciones Químicas

Types of Reactions

Potassiumcyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclobutene carboxylate derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents.

Major Products

Oxidation: Cyclobutene carboxylate derivatives with additional oxygen-containing functional groups.

Reduction: Cyclobutanol or other reduced forms of the carboxylate.

Substitution: Esters, amides, or other substituted derivatives.

Aplicaciones Científicas De Investigación

Potassiumcyclobut-1-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of potassiumcyclobut-1-ene-1-carboxylate involves its interaction with molecular targets through its carboxylate group. The compound can form ionic bonds with positively charged sites on proteins or enzymes, potentially altering their activity. The cyclobutene ring structure also contributes to its reactivity and interaction with other molecules.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares potassium cyclobut-1-ene-1-carboxylate with its ethyl ester counterpart and other hypothetical analogs:

*Estimated based on structural analogs.

†Hypothetical compound; data inferred from general trends.

Key Observations:

- Solubility : The potassium salt’s ionic nature enhances water solubility compared to the ethyl ester, which favors organic solvents .

- Stability : The potassium salt’ hygroscopicity necessitates anhydrous storage, whereas the ethyl ester is stable under ambient conditions.

- Reactivity : The carboxylate group in the potassium salt increases nucleophilicity, making it suitable for SN2 reactions or metal coordination, while the ethyl ester’s reactivity is dominated by transesterification or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.